molecular formula C13H16N2O4 B1451356 (2S,4S)-4-Amino-1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid CAS No. 281666-43-1

(2S,4S)-4-Amino-1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B1451356
CAS No.: 281666-43-1
M. Wt: 264.28 g/mol
InChI Key: ZQGCSLSUFLMTOP-QWRGUYRKSA-N
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Description

(2S,4S)-4-Amino-1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid is a chiral amino acid derivative. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. Its unique structure, featuring both an amino group and a benzyloxycarbonyl-protected carboxyl group, makes it a versatile building block for the synthesis of more complex molecules.

Properties

IUPAC Name

(2S,4S)-4-amino-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c14-10-6-11(12(16)17)15(7-10)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,14H2,(H,16,17)/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGCSLSUFLMTOP-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN([C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50660815
Record name (4S)-4-Amino-1-[(benzyloxy)carbonyl]-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

281666-43-1
Record name (4S)-4-Amino-1-[(benzyloxy)carbonyl]-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis from Protected Pyrrolidine Derivatives

A common approach begins with a protected pyrrolidine-2-carboxylic acid derivative, such as Fmoc- or Boc-protected intermediates, followed by selective deprotection and functional group transformations.

  • Step 1: Preparation of 4-Amino-1-boc-pyrrolidine-2-carboxylic acid
    Starting from (2S,4R) Fmoc-4-amino-1-boc-pyrrolidine-2-carboxylic acid, treatment with pyrrolidine in acetonitrile at room temperature for 3 hours leads to removal of the Fmoc group, yielding crude 4-amino-1-boc-pyrrolidine-2-carboxylic acid.

  • Step 2: Palladium-catalyzed coupling
    The crude intermediate is subjected to a palladium-catalyzed coupling reaction with 1-chloroisoquinoline in the presence of Pd2dba3 (5 mol%), racemic-BINAP (10 mol%), and sodium t-butoxide in degassed toluene under reflux for 1 hour. This step facilitates the formation of the desired amino-substituted pyrrolidine derivative.

  • Step 3: Purification
    After quenching with water, the aqueous layer is separated, filtered, concentrated, and purified by preparative HPLC to afford the coupled product as a trifluoroacetic acid (TFA) salt with approximately 40% yield.

Introduction of Benzyloxycarbonyl (Cbz) Protecting Group

The benzyloxycarbonyl group is typically introduced by reacting the free amine with benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions:

  • Procedure:
    The free amine is dissolved in a suitable solvent such as dichloromethane or aqueous alkaline medium. Cbz-Cl is added dropwise at low temperature (0–5 °C) to avoid side reactions. The reaction mixture is stirred until completion, monitored by TLC or HPLC. The product is then isolated by extraction and purified by recrystallization or chromatography[General synthetic knowledge].

  • Advantages:
    Cbz protection is stable under acidic conditions and can be removed by catalytic hydrogenation, making it a preferred protecting group in peptide synthesis.

Alternative Synthetic Routes

Literature suggests alternative approaches including:

Comparative Data Table of Preparation Conditions

Step Reagents/Conditions Temperature Time Yield (%) Notes
1 Pyrrolidine in acetonitrile 20 °C 3 h Crude Deprotection of Fmoc group
2 Pd2dba3 (5 mol%), rac-BINAP (10 mol%), 1-chloroisoquinoline, NaOtBu, toluene Reflux 1 h 40 Palladium-catalyzed coupling
3 Purification by preparative HPLC Product isolated as TFA salt
4 Benzyloxycarbonyl chloride (Cbz-Cl), base 0–5 °C 1–2 h High Introduction of Cbz protecting group

Research Findings and Analysis

  • The palladium-catalyzed coupling method provides moderate yields (~40%) but ensures stereochemical integrity due to the use of chiral ligands.

  • The use of pyrrolidine for Fmoc deprotection is efficient and mild, avoiding harsh conditions that could racemize the chiral centers.

  • Introduction of the benzyloxycarbonyl group via Cbz-Cl is a well-established method providing high purity and stability of the protected amine[General synthetic chemistry knowledge].

  • The compound’s stereochemistry (2S,4S) is critical for its biological activity and synthetic utility, necessitating stereoselective synthesis methods.

  • Purification by preparative HPLC is essential to separate the desired stereoisomer and remove palladium residues and side products.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-Amino-1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or oximes.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield imines, while reduction of the carboxylic acid can produce alcohols.

Scientific Research Applications

Pharmaceutical Development

(2S,4S)-4-Amino-1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structural properties enhance drug efficacy and specificity, particularly for neurological disorders. The compound's ability to mimic natural substrates allows it to interact with biological receptors, making it valuable in drug design and development .

Peptide Synthesis

The compound is widely utilized in peptide synthesis due to its stable structure. It acts as a building block that improves the overall yield and purity of peptide-based drugs. This application is significant in developing therapeutic agents that require precise amino acid sequences for optimal biological activity .

Biochemical Research

In biochemical research, this compound is employed to study enzyme interactions and metabolic pathways. Researchers utilize this compound to elucidate complex biological systems, aiding in the understanding of various cellular functions and processes. Its potential for enzyme inhibition could have implications for developing treatments targeting specific metabolic disorders .

Biological Activities

Research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Properties : Some derivatives have shown efficacy against various bacterial strains.
  • Neuroprotective Effects : The compound is explored for its potential in neuroprotection and cognitive enhancement.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, influencing cellular functions .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective properties of compounds structurally related to this compound. The results indicated that certain derivatives could protect neuronal cells from oxidative stress-induced damage, suggesting potential therapeutic applications in neurodegenerative diseases.

Case Study 2: Antimicrobial Activity

Another research focused on the antimicrobial efficacy of this compound derivatives against resistant bacterial strains. The findings demonstrated significant antibacterial activity, highlighting the compound's potential as a lead structure for developing new antibiotics.

Mechanism of Action

The mechanism of action of (2S,4S)-4-Amino-1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S,4S)-4-Amino-1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid: is similar to other chiral amino acid derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific chiral configuration and the presence of the benzyloxycarbonyl protecting group. This makes it particularly useful in the synthesis of chiral drugs and as a precursor for more complex molecules.

Biological Activity

(2S,4S)-4-Amino-1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid, also known as (4S)-4-Amino-1-[(benzyloxy)carbonyl]-L-proline, is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H16N2O4
  • Molecular Weight : 264.28 g/mol
  • CAS Number : 281666-43-1
  • Structure : The compound features a pyrrolidine ring with an amino group and a benzyloxycarbonyl group attached to the nitrogen .

The biological activity of this compound primarily involves its role as an amino acid derivative. It is hypothesized to interact with various biochemical pathways due to its structural similarities to proline and related compounds.

Potential Biological Activities:

  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may inhibit certain kinases involved in cancer progression, particularly cyclin-dependent kinases (CDK) .
  • Neuroprotective Effects : Some research indicates potential applications in neurodegenerative diseases through modulation of signaling pathways related to neuronal survival .
  • Immunomodulatory Properties : Investigations into its effects on immune cell function show promise in enhancing immune responses .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of CDK activity
NeuroprotectionModulation of neuronal signaling pathways
ImmunomodulationEnhancement of immune responses

Case Study 1: Antitumor Efficacy

A study conducted on a series of proline derivatives, including this compound, demonstrated significant inhibition of CDK4/6 activity in vitro. The results indicated a dose-dependent response, suggesting that structural modifications could enhance potency against cancer cell lines .

Case Study 2: Neuroprotective Mechanisms

Research exploring the neuroprotective effects of similar compounds found that they could reduce apoptosis in neuronal cells subjected to oxidative stress. This was attributed to the ability of the compound to modulate pathways involving Bcl-2 family proteins, which are critical in regulating cell death .

Q & A

Q. What are the environmental and toxicity risks of this compound, and how are they managed?

  • Answer : Classified as H302 (harmful if swallowed) and H319 (eye irritation). Dispose via incineration or licensed waste facilities. Avoid aqueous release due to potential toxicity to aquatic organisms (H400) .

Q. How does the methoxymethyl substituent affect the compound’s reactivity in peptide coupling?

  • Answer : The methoxymethyl group at C4 enhances solubility in organic solvents and stabilizes transition states during amide bond formation. Use DCC/HOBt or HATU as coupling agents for optimal efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4S)-4-Amino-1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(2S,4S)-4-Amino-1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid

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